molecular formula C12H22BNO3Si B8731792 (5-(((tert-Butyldimethylsilyl)oxy)methyl)pyridin-3-yl)boronic acid

(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyridin-3-yl)boronic acid

Cat. No. B8731792
M. Wt: 267.21 g/mol
InChI Key: FLRUIXQERZICDX-UHFFFAOYSA-N
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Description

(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H22BNO3Si and its molecular weight is 267.21 g/mol. The purity is usually 95%.
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properties

Product Name

(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyridin-3-yl)boronic acid

Molecular Formula

C12H22BNO3Si

Molecular Weight

267.21 g/mol

IUPAC Name

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H22BNO3Si/c1-12(2,3)18(4,5)17-9-10-6-11(13(15)16)8-14-7-10/h6-8,15-16H,9H2,1-5H3

InChI Key

FLRUIXQERZICDX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)CO[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-5-(tert-butyldimethylsilanyloxymethyl)pyridine was prepared according to the published procedure (Zhang, N. et al, J. Med. Chem., 45, 2832–2840 (2002)). Under a nitrogen atmosphere, a solution of 3-bromo-5-(tert-butyldimethylsilanyloxymethyl)pyridine (28.70 g, 94.94 mmol) and triisopropyl borate (26.3 mL, 114 mmol) in dry THF was cooled to −70° C. n-Butyllithium (45.6 mL, 114 mmol) was added dropwise over a period of 1.5 hours. The reaction was stirred for an additional 30 minutes and then allowed to warm to −20° C. Dilute aqueous ammonium chloride was added, and the mixture was allowed to warm to ambient temperature. The aqueous layer was separated and extracted with diethyl ether. The combined organic fractions were concentrated under reduced pressure, and methanol was added to the resulting oil. A solid formed, which was stirred with water for two days, isolated by filtration, and dried under reduced pressure to provide 18.19 g of 5-(tert-butyldimethylsilanyloxymethyl)pyridine-3-boronic acid as a white solid.
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